molecular formula C23H23N3O4S B12475190 N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No.: B12475190
M. Wt: 437.5 g/mol
InChI Key: BHRKNAZTRBYNSA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a methylsulfonyl group, and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(acetylamino)aniline with 4-(chloromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide: Unique due to its specific functional groups and structure.

    N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

    N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzyl alcohol: Similar structure but with an alcohol group instead of a benzamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C23H23N3O4S/c1-17(27)24-20-7-6-8-21(15-20)25-23(28)19-13-11-18(12-14-19)16-26(31(2,29)30)22-9-4-3-5-10-22/h3-15H,16H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

BHRKNAZTRBYNSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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